2-((Ethoxymethoxy)methyl)furan
Overview
Description
2-((Ethoxymethoxy)methyl)furan is an organic compound with the molecular formula C8H12O3 It is a derivative of furan, a heterocyclic aromatic compound, and features an ethoxymethoxy group attached to the methyl group of the furan ring
Mechanism of Action
Target of Action
Furan derivatives are known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Furan derivatives are known to participate in suzuki–miyaura coupling reactions . In these reactions, the furan compound acts as an organoboron reagent, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
Furan derivatives are known to play a significant role in the synthesis of new fuels and polymer precursors . They are considered among the most promising, sustainable, and industrially applicable alternatives to various petroleum-derived chemicals .
Result of Action
Furan derivatives are known for their wide range of applications in various industries, including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace, and the automotive industries .
Action Environment
It is known that furan derivatives are derived from “green” inedible lignocellulosic biomass, such as oat hulls, rice husks, sugarcane bagasse, woody material wastes, etc . This suggests that the production and use of these compounds are influenced by environmental factors related to the cultivation and processing of these biomass sources.
Biochemical Analysis
Biochemical Properties
2-((Ethoxymethoxy)methyl)furan plays a significant role in biochemical reactions, particularly in the context of biocatalysis and biotransformation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, this compound can act as a substrate for certain oxidoreductases, facilitating redox reactions that are essential for cellular metabolism .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, which in turn can alter the expression of genes involved in detoxification and repair mechanisms . Furthermore, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to and inhibition of specific enzymes. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, this compound can form covalent adducts with nucleophilic sites on proteins and DNA, potentially leading to changes in gene expression and protein function . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have demonstrated that high doses of this compound can cause liver and kidney damage in animal models, indicating a dose-dependent toxic effect . Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biochemical responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates that participate in further biochemical reactions . These metabolic pathways often involve oxidation and reduction reactions, which are essential for the compound’s biotransformation and subsequent elimination from the body . The interaction with specific enzymes and cofactors plays a crucial role in determining the metabolic fate of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be distributed to different cellular compartments, where it can exert its biochemical effects . The localization and accumulation of this compound within specific tissues can influence its overall bioavailability and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific organelles such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins . Post-translational modifications and targeting signals play a crucial role in directing this compound to these specific compartments, thereby influencing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethoxymethoxy)methyl)furan typically involves the reaction of furan with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethoxymethyl group is introduced to the furan ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((Ethoxymethoxy)methyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The ethoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxymethoxy group.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-((Ethoxymethoxy)methyl)furan has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and resins.
Pharmaceuticals: It is explored for its potential use in drug development due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis[(2-oxiranylmethoxy)methyl]furan: A derivative with two oxiranylmethoxy groups attached to the furan ring.
2,5-Bis[(2-oxiranylmethoxy)methyl]benzene: A benzene derivative with similar functional groups.
Uniqueness
2-((Ethoxymethoxy)methyl)furan is unique due to the presence of the ethoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(ethoxymethoxymethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-9-7-10-6-8-4-3-5-11-8/h3-5H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPHSEUIOZNWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716682 | |
Record name | 2-[(Ethoxymethoxy)methyl]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90199-57-8 | |
Record name | 2-[(Ethoxymethoxy)methyl]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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